![molecular formula C24H27N3O3 B2380744 Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-47-2](/img/structure/B2380744.png)
Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a piperidine ring. Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development . Piperidine is a six-membered ring with one nitrogen atom, and it’s a common motif in many pharmaceuticals.
Molecular Structure Analysis
The structure of the compound likely contains a seven-membered ring, which is fused to one five- and one six-membered ring, and carries a tolyl substituent .Scientific Research Applications
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Antitrypanosomal Activity
These compounds have shown significant antitrypanosomal activity . Trypanosomiasis is a parasitic disease that can cause serious health problems, including sleeping sickness.
Antischistosomal Activity
Another important application of these compounds is their antischistosomal activity . Schistosomiasis is a disease caused by parasitic flatworms called schistosomes, affecting millions of people worldwide.
Inhibitors in Biochemical Reactions
These compounds have been reported to act as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors .
Receptor Ligands and Antimicrobial Agents
They have also been used as selective peripheral benzodiazepine receptor ligands and antimicrobial agents .
Treatment of Sleep Disorders and Oncological Agents
Recently, other pharmaceutical activities have been reported, for example, as an agent for the treatment of sleep disorders and as an oncological agent .
Future Directions
properties
IUPAC Name |
ethyl 2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-29-23(28)26-14-12-24(13-15-26)27-21(19-6-4-5-7-22(19)30-24)16-20(25-27)18-10-8-17(2)9-11-18/h4-11,21H,3,12-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBNRUPFUVSOAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=C5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.